molecular formula C20H22O6 B1221229 (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione CAS No. 471-54-5

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

Cat. No.: B1221229
CAS No.: 471-54-5
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-VBFYFJBNSA-N
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Description

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is a naturally occurring diterpenoid lactone compound found in various plants, particularly in the Menispermaceae family. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecular formula of this compound is C20H22O6, and it appears as white needle-like crystals that are soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Mechanism of Action

Target of Action

Isocolumbin, a diterpenoid isolated from Jateorhiza palmate Miers (Colombo root) , has been identified to interact with multiple proteins involved in the pathogenesis of diabetes and obesity . The primary targets include adiponectin , cholesteryl ester transfer protein , peroxisome proliferator-activated receptor-γ , pancreatic α-amylase , and α-glucosidase . These targets play crucial roles in metabolic processes, and their modulation can have significant effects on health.

Mode of Action

Isocolumbin interacts with its targets through binding, which can alter the function of these proteins . For instance, isocolumbin has been found to have a high binding affinity with α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism . By inhibiting these enzymes, isocolumbin could potentially manage postprandial hyperglycemia .

Biochemical Pathways

The interaction of isocolumbin with its targets affects various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in postprandial glucose levels . This can be beneficial in the management of conditions like diabetes.

Result of Action

The molecular and cellular effects of isocolumbin’s action are largely dependent on its interaction with its targets. For instance, by inhibiting α-amylase and α-glucosidase, isocolumbin could potentially reduce postprandial glucose levels, which could be beneficial in managing diabetes .

Biochemical Analysis

Biochemical Properties

Isocolumbin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, Isocolumbin has been shown to interact with peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . The binding of Isocolumbin to PPAR-γ enhances its activity, leading to improved insulin sensitivity and reduced inflammation. Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels .

Cellular Effects

Isocolumbin exerts various effects on different cell types and cellular processes. In adipocytes, Isocolumbin enhances the expression of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown . This leads to improved insulin sensitivity and reduced adiposity. In hepatocytes, Isocolumbin modulates the expression of genes involved in lipid metabolism, thereby reducing hepatic steatosis . Furthermore, Isocolumbin influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of Isocolumbin involves its interaction with various biomolecules. Isocolumbin binds to PPAR-γ, leading to the activation of this nuclear receptor and subsequent transcription of target genes involved in glucose and lipid metabolism . Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This dual mechanism of action contributes to the anti-diabetic effects of Isocolumbin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isocolumbin have been observed to change over time. Isocolumbin is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Isocolumbin maintains its efficacy in reducing blood glucose levels and improving insulin sensitivity in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of Isocolumbin vary with different dosages in animal models. At low to moderate doses, Isocolumbin has been shown to improve glucose tolerance and reduce adiposity without causing significant adverse effects . At high doses, Isocolumbin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of Isocolumbin while minimizing potential risks.

Metabolic Pathways

Isocolumbin is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It enhances the activity of PPAR-γ, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, Isocolumbin inhibits the activity of enzymes such as pancreatic α-amylase and α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . These effects contribute to the overall metabolic benefits of Isocolumbin.

Transport and Distribution

Within cells and tissues, Isocolumbin is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isocolumbin may accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects

Subcellular Localization

Isocolumbin exhibits specific subcellular localization patterns that influence its activity and function. It is known to localize in the nucleus, where it interacts with nuclear receptors such as PPAR-γ to regulate gene expression . Additionally, Isocolumbin may localize in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The subcellular localization of Isocolumbin is likely influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the extraction of this compound from plant sources such as Tinospora cordifolia. The extraction process typically includes solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using organic solvents like ethanol or methanol. The crude extract is further purified using techniques such as column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .

Scientific Research Applications

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is structurally similar to other diterpenoid lactones such as columbin, jatrorrhizine, tinoside, and palmatine. this compound is unique due to its specific biological activities and molecular interactions. While columbin and jatrorrhizine also exhibit antimicrobial properties, this compound has a broader spectrum of biological activities, including significant anti-inflammatory and anticancer effects .

List of Similar Compounds

Properties

CAS No.

471-54-5

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1

InChI Key

AALLCALQGXXWNA-VBFYFJBNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

melting_point

190 °C

physical_description

Solid

Synonyms

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Reactant of Route 2
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Reactant of Route 3
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Reactant of Route 4
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Reactant of Route 5
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Reactant of Route 6
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

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